2-(benzylsulfanyl)-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide
Description
Properties
Molecular Formula |
C26H25N7OS |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]acetamide |
InChI |
InChI=1S/C26H25N7OS/c1-17-9-10-22(18(2)11-17)32-25-21(13-29-32)26(28-16-27-25)33-23(12-19(3)31-33)30-24(34)15-35-14-20-7-5-4-6-8-20/h4-13,16H,14-15H2,1-3H3,(H,30,34) |
InChI Key |
HOMZIPOEYYNTOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)CSCC5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of 5-Amino-1H-Pyrazole-4-Carbonitrile Derivatives
Method :
-
Starting material : 5-Amino-1-(2,4-dimethylphenyl)-3-methyl-1H-pyrazole-4-carbonitrile.
-
Reaction : Treat with formamide or acetic anhydride under reflux (120–140°C, 6–8 h).
-
Mechanism : Intramolecular cyclization forms the pyrazolo[3,4-d]pyrimidine ring.
Optimization :
Functionalization with 2,4-Dimethylphenyl and 3-Methylpyrazole Groups
Suzuki-Miyaura Coupling
Method :
Nucleophilic Aromatic Substitution
Method :
-
Reactants : 4-Chloropyrazolo[3,4-d]pyrimidine, 3-methylpyrazol-5-amine.
Introduction of Benzylsulfanyl Acetamide Side Chain
Thioether Formation
Method :
Amide Coupling
Method :
-
Reactants : 2-(Benzylsulfanyl)acetic acid, amine-functionalized pyrazolo[3,4-d]pyrimidine.
One-Pot Multistep Synthesis
Method :
-
Step 1 : Cyclization of 5-amino-pyrazole-carbonitrile with formamide (140°C, 6 h).
-
Step 2 : Sequential Suzuki coupling and nucleophilic substitution.
-
Step 3 : In situ thioether formation using benzyl mercaptan.
Analytical Characterization Data
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Stepwise Synthesis | High purity, modularity | Lengthy (4–5 steps) | 58–78 |
| One-Pot Synthesis | Reduced purification steps | Lower overall yield | 42–55 |
| Microwave-Assisted | Faster reaction times | Specialized equipment needed | 65–82 |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The aromatic rings and the pyrazole moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and sometimes catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the pyrazole moiety .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide would depend on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes .
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Substituent Effects : Fluorine atoms (e.g., 4-fluorobenzyl in ) enhance metabolic stability and lipophilicity, whereas sulfonamide groups () improve hydrogen-bonding capacity .
- Side Chain Diversity : The benzylsulfanyl group in the target compound contrasts with the chromenyl () or thiazole () moieties, impacting steric and electronic profiles.
Insights :
- Microwave synthesis () significantly accelerates reactions (e.g., 10–30 min vs. 6–12 h) and improves yields for pyrazolo-pyrimidines .
- Solvent-free methods () align with green chemistry principles but may compromise yield compared to microwave techniques.
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Solubility Profiles
Biological Activity
The compound 2-(benzylsulfanyl)-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}acetamide is a complex organic molecule with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 370.48 g/mol. The structure includes a benzylsulfanyl group and two pyrazole rings, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound can be attributed to its structural components:
- Pyrazole Rings : These are often found in pharmacologically active compounds. They can interact with various biological targets, including enzymes and receptors.
- Benzylsulfanyl Group : This moiety may enhance lipophilicity and metabolic stability, potentially improving bioavailability.
Biological Activity
Research indicates that compounds similar to This compound exhibit a range of biological activities:
- Anticonvulsant Activity : Studies have shown that related compounds demonstrate significant anticonvulsant properties in animal models, outperforming traditional medications like phenobarbital .
- Antitumor Activity : Compounds containing pyrazole rings have been investigated for their potential antitumor effects. They may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Biological Activities
Case Study: Anticonvulsant Activity
A study evaluated the anticonvulsant effects of various benzyl-substituted compounds. The results indicated that certain derivatives exhibited superior efficacy compared to established drugs, suggesting a promising avenue for further research in treating epilepsy and other seizure disorders .
Case Study: Antitumor Potential
Research on pyrazole-based compounds has revealed their ability to induce apoptosis in cancer cells. These compounds interact with specific signaling pathways that regulate cell survival and proliferation, making them potential candidates for cancer therapy .
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. For example:
- Step 1: Cyclization of precursors (e.g., pyrazole derivatives) with chlorophenyl or benzylsulfanyl groups under reflux conditions .
- Step 2: Introduction of the acetamide moiety via nucleophilic substitution or acylation, using reagents like α-chloroacetamides or activated esters .
- Key Variables: Temperature (e.g., 150°C for cyclization), catalysts (pyridine/zeolite for imidazole formation), and solvent polarity significantly impact yield and purity .
Q. Which characterization techniques are critical for confirming structural integrity?
- NMR Spectroscopy: Assigns proton environments (e.g., distinguishing pyrazole vs. pyrimidine protons) .
- Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns, especially for sulfanyl and acetamide groups .
- X-ray Crystallography: Resolves 3D conformation, critical for confirming regiochemistry of substituents on the pyrazolo[3,4-d]pyrimidine core .
Q. How is initial biological activity screening conducted for this compound?
- In vitro assays: Test against cancer cell lines (e.g., MCF-7, HeLa) to measure IC50 values, with comparison to controls like doxorubicin .
- Target identification: Use molecular docking to predict interactions with enzymes (e.g., kinases) or DNA topoisomerases, followed by enzymatic inhibition assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproducts in the final step?
- Byproduct Analysis: Use HPLC or TLC to identify impurities (e.g., unreacted intermediates or oxidation products).
- Optimization Strategies: Adjust stoichiometry of benzylsulfanyl reagents, employ inert atmospheres to prevent oxidation, or use microwave-assisted synthesis to reduce reaction time .
- Example: Substituting DMF with DMSO improved cyclization efficiency by 15% in analogous pyrazolo[3,4-d]pyrimidine syntheses .
Q. What mechanistic insights explain its antiproliferative activity?
- Hypothesis: The compound may intercalate DNA or inhibit kinase signaling.
- Methodology:
- Flow cytometry: Assess cell cycle arrest (e.g., G2/M phase block) and apoptosis markers (Annexin V/PI staining) .
- Western blotting: Evaluate phosphorylation levels of ERK or Akt to confirm kinase pathway modulation .
Q. How to resolve contradictions in biological activity data across structural analogs?
- Case Study: Analogs with 2,4-dimethylphenyl groups show higher potency than 3-chlorophenyl variants, likely due to enhanced lipophilicity and target binding .
- Approach: Perform comparative molecular field analysis (CoMFA) to quantify steric/electronic effects of substituents .
Q. What structure-activity relationship (SAR) trends are observed for pyrazolo[3,4-d]pyrimidine derivatives?
- Key Findings:
- Design Strategy: Introduce electron-withdrawing groups at C-5 to stabilize DNA intercalation .
Q. Why might in vivo efficacy differ from in vitro results, and how can this be addressed?
- Potential Causes: Poor bioavailability or metabolic instability of the benzylsulfanyl group.
- Solutions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
